molecular formula C9H17N B1376196 9-Azabicyclo[6.2.0]decane CAS No. 7489-52-3

9-Azabicyclo[6.2.0]decane

Cat. No.: B1376196
CAS No.: 7489-52-3
M. Wt: 139.24 g/mol
InChI Key: LWKCFWMJXFWVDW-UHFFFAOYSA-N
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Description

9-Azabicyclo[620]decane is a bicyclic organic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[6.2.0]decane typically involves the formation of a chiral lactone followed by azetidine formation. One method involves the stereoselective synthesis of a chiral lactone, which is then converted into the desired bicyclic structure through a series of reactions . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[6.2.0]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

9-Azabicyclo[6.2.0]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Azabicyclo[6.2.0]decane involves its interaction with molecular targets, often through the nitrogen atom in its structure. This interaction can affect various pathways and processes within biological systems, making it a valuable compound for research and development .

Comparison with Similar Compounds

Similar Compounds

  • 9-Azabicyclo[6.2.0]decan-10-one
  • 9-Azabicyclo[6.2.0]dec-4-en-10-one

Uniqueness

What sets 9-Azabicyclo[6.2.0]decane apart from similar compounds is its specific bicyclic structure and the position of the nitrogen atom. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a compound of significant interest in various fields .

Properties

IUPAC Name

9-azabicyclo[6.2.0]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-6-9-8(5-3-1)7-10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCFWMJXFWVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be inferred about the structure of 9-Azabicyclo[6.2.0]decane based on the provided research?

A1: The research focuses on the synthesis of 5,5-dimethyl-9-azabicyclo[6.2.0]decane-3,7,10-trione cyclic 3,7-bis(ethylene acetal) []. From the name, we can infer that the core structure, this compound, consists of:

    Q2: Does the research provide information about the applications of this compound derivatives?

    A2: The research primarily focuses on the synthetic methodology employed to obtain a specific derivative of this compound []. It does not delve into the potential applications or biological activities of this compound class. Further research would be needed to explore any potential applications in areas like pharmaceuticals or materials science.

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